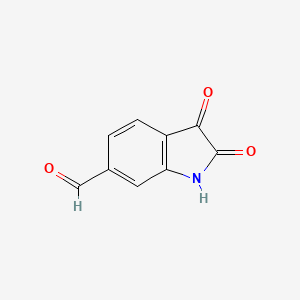

2,3-Dioxoindoline-6-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO3 |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

2,3-dioxo-1H-indole-6-carbaldehyde |

InChI |

InChI=1S/C9H5NO3/c11-4-5-1-2-6-7(3-5)10-9(13)8(6)12/h1-4H,(H,10,12,13) |

InChI Key |

VAWUEFSAMKXCBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NC(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dioxoindoline 6 Carbaldehyde and Substituted Analogues

Directed Ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an appropriate electrophile. wikipedia.org

For the synthesis of 6-formylisatins, an N-protected isatin (B1672199) bearing a directing group at a suitable position can be subjected to ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The directing group guides the metalation to the desired C-6 position. A variety of groups, such as amides and carbamates, can serve as effective DMGs. uwindsor.caharvard.edu

The Vilsmeier-Haack reaction provides another avenue for the formylation of electron-rich aromatic compounds. organic-chemistry.orgthieme-connect.dewikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electron-rich isatin ring can undergo electrophilic substitution with the Vilsmeier reagent, leading to the introduction of a formyl group. organic-chemistry.orgchemistrysteps.com However, the regioselectivity of this reaction can be influenced by the substitution pattern of the isatin ring. tandfonline.com

| Strategy | Key Reagents | General Transformation | Key Features |

| Directed Ortho-Metalation (DoM) | Organolithium (e.g., n-BuLi), Directing Metalation Group (DMG), Formylating agent (e.g., DMF) | Regioselective lithiation ortho to the DMG, followed by formylation. | High regioselectivity determined by the DMG. wikipedia.orgorganic-chemistry.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electrophilic formylation of electron-rich aromatic rings. | Suitable for activated aromatic systems. organic-chemistry.orgchemistrysteps.comambeed.com |

Functional Group Interconversions from Precursors at C-6

An alternative approach to 2,3-dioxoindoline-6-carbaldehyde involves the synthesis of an isatin precursor already bearing a functional group at the C-6 position, which can then be converted into a carbaldehyde. Common precursors include C-6 methyl or C-6 carboxylic acid groups.

The oxidation of a 6-methylisatin (B72448) to the corresponding 6-formylisatin can be achieved using various oxidizing agents. Similarly, the reduction of a 6-carboxyisatin or its ester derivative can yield the desired aldehyde.

Multi Component Reactions and Green Chemistry Approaches in 2,3 Dioxoindoline 6 Carbaldehyde Synthesis

Stereoselective and Regioselective Synthesis Considerations

The synthesis of 2,3-dioxoindoline-6-carbaldehyde and its conversion into more complex, stereochemically defined molecules hinges on two distinct but related aspects of selectivity: regioselectivity in constructing the bicyclic scaffold and stereoselectivity in functionalizing it.

Regioselective Synthesis of the Isatin-6-carbaldehyde Scaffold

The placement of the aldehyde group at the C6 position of the 2,3-dioxoindoline (isatin) ring is a matter of regioselectivity, determined during the initial cyclization. Classical isatin syntheses, such as the Sandmeyer and Stolle methods, are foundational in achieving this control.

The Sandmeyer isatin synthesis is a widely used and robust method that builds the isatin core from a substituted aniline (B41778). wikipedia.orglscollege.ac.in The regiochemical outcome is dictated by the substitution pattern of the starting aniline. To produce this compound, the required precursor is an aniline with a formyl group (or a protected equivalent) at the 4-position, such as 4-aminobenzaldehyde. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate from the reaction of the aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). organic-chemistry.org Subsequent acid-catalyzed cyclization, typically with sulfuric acid, occurs at the position ortho to the original amino group, thus fixing the aldehyde at the C6 position of the final isatin product. organic-chemistry.orgnih.gov While this method is effective for many analogues, challenges such as low yields and the formation of inseparable regioisomeric mixtures can arise with certain meta-substituted anilines. nih.gov

An alternative approach is the Stolle synthesis , which involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, followed by a Lewis acid-catalyzed cyclization. organic-chemistry.org This method is also effective for producing substituted isatins, where the final substitution pattern is again dependent on the starting aniline.

Stereoselective Reactions of this compound

Once the 6-formyl isatin scaffold is synthesized, its C3-carbonyl group becomes a key handle for introducing new stereocenters. The pronounced electrophilicity of this ketone, which is part of a strained five-membered ring and adjacent to another carbonyl, makes it a prime target for nucleophilic attack, while the C6-aldehyde generally remains unreactive under these conditions. This allows for highly selective transformations at the C3 position.

A prominent example of such transformations is the stereoselective aldol (B89426) reaction . The reaction of the C3-ketone of this compound with a pre-formed metal enolate generates a 3-substituted-3-hydroxyoxindole derivative with a new stereocenter at the C3 position. The diastereoselectivity of this reaction (i.e., the formation of syn vs. anti products) can be controlled based on the geometry of the enolate. According to the Zimmerman-Traxler model , the reaction proceeds through a six-membered, chair-like transition state. pharmacy180.comharvard.eduprinceton.edu As illustrated in the table below, (Z)-enolates typically lead to the syn-aldol adduct, while (E)-enolates favor the formation of the anti-adduct, by minimizing steric interactions in the transition state. harvard.edu

| Enolate Geometry | Aldehyde/Ketone | Predicted Major Diastereomer | Transition State Model |

| (Z)-Enolate | This compound | syn-Aldol Adduct | Chair-like, R group equatorial |

| (E)-Enolate | This compound | anti-Aldol Adduct | Chair-like, R' group equatorial |

Another significant class of stereoselective reactions involves the synthesis of spirooxindoles . These reactions often employ a [3+2] cycloaddition strategy where an azomethine ylide is generated in situ from the isatin and an amino acid (such as L-proline or sarcosine). This dipole then reacts with a dipolarophile (e.g., an α,β-unsaturated carbonyl compound) to yield complex spiro-pyrrolidine or spiro-pyrrolizidine oxindoles. nih.gov These multicomponent reactions are often highly stereoselective, capable of creating multiple new stereocenters with excellent control over the relative configuration. nih.govrsc.orgnih.gov The specific stereochemistry of the resulting spirocycle is influenced by the reactants and the reaction conditions, but often proceeds with high diastereoselectivity. rsc.org

Reactivity at the Dioxoindoline Core (C-2 and C-3 Carbonyls)

The isatin scaffold contains an amide carbonyl at C-2 and a ketone carbonyl at C-3, each with unique reactivity. The C-3 ketone is generally more electrophilic and serves as the primary site for nucleophilic attack and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The C-3 carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives. ijacskros.comresearchgate.netbibliomed.org This reactivity is a hallmark of the isatin core. For instance, the reaction with hydrazides or thiosemicarbazides proceeds via nucleophilic attack of the terminal amine on the C-3 ketone, followed by dehydration to form the corresponding hydrazone or thiosemicarbazone Schiff base. ijacskros.comyoutube.comnih.gov These reactions are typically catalyzed by a small amount of acid.

The general mechanism involves the protonation of the C-3 carbonyl oxygen, which enhances the electrophilicity of the carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. ijacskros.com Subsequent elimination of a water molecule yields the stable C=N double bond of the Schiff base. ijacskros.com

Table 1: Condensation Reactions at the C-3 Carbonyl

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid catalyst, Dehydrating solvent |

| Hydrazine (H₂N-NH₂) | Hydrazone | Acid catalyst (e.g., acetic acid) |

| Thiosemicarbazide | Thiosemicarbazone | Acid catalyst, Ethanol |

This table summarizes common condensation reactions at the C-3 position of the isatin core.

Reductions and Oxidations

The dioxoindoline core can undergo both reduction and oxidation, although selective transformation without affecting the C-6 aldehyde requires careful choice of reagents. The reduction of the C-3 keto group without altering the C-2 amide can lead to 6-formyloxindole. More comprehensive reduction can affect both carbonyls.

Conversely, oxidation of the isatin ring can lead to the formation of an isatoic anhydride (B1165640) derivative. nih.gov This transformation involves the oxidative cleavage of the C2-C3 bond. Reagents like chromic acid or hydrogen peroxide in the presence of specific catalysts can achieve this. nih.gov The resulting 6-formylisatoic anhydride retains the aldehyde functionality for further synthetic modifications.

Table 2: Redox Reactions of the Isatin Core

| Transformation | Product | Typical Reagents |

| Selective Reduction | 6-Formyloxindole | Controlled hydride reagents |

| Oxidation | 6-Formylisatoic Anhydride | H₂O₂, Chromic Acid |

This table outlines the principal reduction and oxidation reactions of the dioxoindoline nucleus.

Ring Expansion Reactions and Rearrangements

One of the most significant transformations of the isatin core is the Pfitzinger reaction, a ring expansion that yields quinoline-4-carboxylic acids. wikipedia.orgjocpr.comresearchgate.net When this compound is treated with a base and a carbonyl compound containing an α-methylene group, it undergoes a sequence of reactions to form a substituted quinoline (B57606). wikipedia.org

The mechanism begins with the base-catalyzed hydrolysis of the C2-N1 amide bond to open the five-membered ring, forming a keto-acid intermediate. wikipedia.org This intermediate then condenses with the external carbonyl compound to form an imine, which subsequently cyclizes via its enamine tautomer. Dehydration of the cyclized product leads to the aromatic quinoline ring. wikipedia.org The original C-6 aldehyde of the isatin becomes a substituent on the newly formed quinoline ring. This reaction provides a powerful route to complex, functionalized quinolines from simple precursors. jocpr.comresearchgate.net

Reactivity of the Carbaldehyde Moiety at Position 6

The aldehyde group at the C-6 position is an aromatic aldehyde and exhibits typical electrophilic reactivity, enabling carbon-carbon bond formation and functional group interconversion.

Aldol and Knoevenagel Condensations

The carbaldehyde group is an excellent electrophile for condensation reactions with active methylene (B1212753) compounds, a transformation known as the Knoevenagel condensation. mychemblog.compurechemistry.orgijrrjournal.com This reaction is a cornerstone for C-C double bond formation. purechemistry.org In the presence of a weak base catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate, this compound reacts with compounds like malononitrile, cyanoacetic esters, or malonic esters. mychemblog.com

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to generate a potent nucleophile (a carbanion or enolate). mychemblog.compurechemistry.org This nucleophile then attacks the carbonyl carbon of the 6-carbaldehyde group. The resulting aldol-type addition intermediate readily undergoes dehydration (elimination of water) to yield a thermodynamically stable, conjugated α,β-unsaturated product. mychemblog.com This introduces a vinyl linkage at the C-6 position of the isatin ring, providing access to a wide array of derivatives. sciforum.net

Table 3: Knoevenagel Condensation at the C-6 Carbaldehyde

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine | 6-(2,2-Dicyanovinyl)isatin |

| Diethyl Malonate | Ammonium Acetate | Diethyl 2-(isatin-6-ylmethylene)malonate |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(isatin-6-yl)acrylate |

This table illustrates representative Knoevenagel condensation reactions involving the 6-carbaldehyde group.

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important functionalized isatins.

The oxidation of this compound to 2,3-dioxoindoline-6-carboxylic acid can be achieved using standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This transformation is valuable for introducing a carboxylic acid group, which can then be used in amide coupling or other derivatizations.

Conversely, the selective reduction of the carbaldehyde to a primary alcohol yields 6-(hydroxymethyl)isatin. researchgate.net This is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. rsc.org This reagent is generally chemoselective for aldehydes and ketones over the less reactive amide carbonyl at the C-2 position of the isatin core, allowing for the targeted reduction of the C-6 substituent.

Reactivity at the Indoline (B122111) Nitrogen (N-1)

The secondary amine at the N-1 position of the indoline ring is another key reactive site, susceptible to a variety of transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isatin ring can be readily alkylated or acylated. ijrrjournal.com N-alkylation of indolines, a related scaffold, has been achieved using various alkylating agents in the presence of a base. nih.gov For this compound, N-alkylation and N-acylation would proceed via deprotonation of the N-H bond to form an amide anion, which then acts as a nucleophile.

The choice of base and reaction conditions is crucial to avoid competing reactions at the other functional groups. For instance, strongly basic conditions could promote aldol-type reactions involving the C3-carbonyl or Cannizzaro-type reactions with the C6-aldehyde.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | General Product Structure |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | 1-Alkyl-2,3-dioxoindoline-6-carbaldehyde |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 1-Acyl-2,3-dioxoindoline-6-carbaldehyde |

The presence of the electron-withdrawing carbaldehyde group at the 6-position is expected to increase the acidity of the N-H proton, potentially facilitating N-alkylation and N-acylation reactions under milder conditions compared to unsubstituted isatin.

N-Formylation and Related Transformations (Comparative Analysis with N-1 Carbaldehyde Isomers)

N-formylation of the isatin nucleus introduces an N-formyl group, creating an N-1 carbaldehyde isomer. While direct formylation of indoles is a known transformation, nih.govorgsyn.org specific studies on the N-formylation of this compound are scarce. Such a reaction would likely require a formylating agent like formic acid or a derivative under dehydrating conditions.

A comparative analysis with the hypothetical N-1 carbaldehyde isomer, 1-formyl-2,3-dioxoindoline, would be of significant interest. The reactivity of the two aldehyde groups—one on the nitrogen and the other on the aromatic ring—would differ substantially. The N-formyl group would be more susceptible to nucleophilic attack and hydrolysis due to its amide character, whereas the C6-carbaldehyde would exhibit typical aromatic aldehyde reactivity. This difference in reactivity could be exploited for selective transformations.

Friedel-Crafts Reactions and Other Electrophilic Aromatic Substitutions on the Benzenoid Ring

The benzene (B151609) ring of the 2,3-dioxoindoline core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl groups. nih.gov However, Friedel-Crafts reactions on the isatin scaffold have been reported. ijrrjournal.comnih.gov

For this compound, the directing effects of the existing substituents must be considered. The amide group at position 1 is an ortho, para-director, while the carbonyl groups at positions 2 and 3 are meta-directors. The carbaldehyde group at position 6 is also a meta-directing and deactivating group. The interplay of these directing effects makes predicting the site of further electrophilic substitution complex.

The most likely positions for electrophilic attack would be C-5 and C-7, which are ortho and para to the activating amide nitrogen, but also subject to the deactivating influence of the carbonyl and carbaldehyde groups. The regioselectivity of such reactions would be highly dependent on the nature of the electrophile and the reaction conditions. youtube.com

Chemo-, Regio-, and Stereoselectivity in Complex Reactions Involving Multiple Reactive Sites

The multifunctionality of this compound presents a significant challenge and opportunity in terms of controlling chemo-, regio-, and stereoselectivity. mdpi.com For instance, in a reaction with a nucleophile that can react with both aldehydes and ketones, the inherent reactivity difference must be finely tuned to achieve selectivity.

Similarly, in reactions involving both the N-H and carbonyl groups, such as a one-pot N-alkylation followed by a condensation reaction, the order of reactivity and the protection of specific sites would be critical. The development of selective catalysts and reaction conditions is paramount to unlocking the full synthetic potential of this molecule.

Advanced Computational Chemistry Studies on 2,3 Dioxoindoline 6 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of organic compounds. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a preferred method for studying the electronic properties of isatin (B1672199) and its derivatives. nih.gov By using functionals like B3LYP, researchers can model the electron density and, from it, derive key molecular characteristics.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For isatin derivatives, the introduction of an electron-withdrawing group like the carbaldehyde (-CHO) group at the 6-position is expected to influence the HOMO and LUMO energy levels. This substitution can lead to a smaller energy gap, suggesting that 2,3-Dioxoindoline-6-carbaldehyde may be more reactive than unsubstituted isatin.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) Note: These are illustrative values based on typical DFT calculations for related aromatic compounds, as specific data for this compound is not readily available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

Conformational analysis is crucial for understanding the three-dimensional structure and stability of molecules with rotatable bonds. For this compound, the primary focus of such analysis would be the orientation of the aldehyde group relative to the indole (B1671886) ring. The bond connecting the aldehyde group to the aromatic ring has a degree of rotational freedom.

This rotation can lead to different conformers, often referred to as rotational isomers or rotamers. In the case of the aldehyde group, these are typically planar structures and can be described as cis or trans (or more formally, syn or anti) based on the orientation of the carbonyl oxygen of the aldehyde relative to the adjacent part of the indole ring. nih.gov

Computational methods can be used to scan the potential energy surface by systematically rotating the C-C bond between the ring and the aldehyde group. nih.gov These calculations can identify the most stable conformer (the one with the lowest energy) and the energy barriers for rotation between different conformers. For similar aromatic aldehydes, it has been found that one conformer is often more stable due to factors like steric hindrance and electronic interactions. nih.gov In many cases, the trans conformer, where the aldehyde's oxygen atom is directed away from the bulk of the molecule, is the most stable. nih.gov

Computational chemistry is an invaluable tool for predicting and interpreting vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. nih.gov By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. nih.govnih.gov

These calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds. The theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific functional groups. tsijournals.comscialert.net For this compound, key vibrational modes would include:

C=O stretching: The two carbonyl groups of the isatin core and the one in the aldehyde group would exhibit strong characteristic stretching vibrations.

N-H stretching: The amine group in the five-membered ring.

C-H stretching: From the aromatic ring and the aldehyde group.

Ring vibrations: Stretching and bending modes of the bicyclic indole structure.

The potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal mode. nih.gov

Table 2: Predicted Key Vibrational Frequencies (Illustrative) Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (lactam) | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aldehyde) | Stretching | 2700-2850 |

| C=O (aldehyde) | Stretching | 1690-1715 |

| C=O (ketone, C3) | Stretching | 1720-1740 |

| C=O (lactam, C2) | Stretching | 1750-1770 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with surrounding solvent molecules. easychair.org MD simulations provide a dynamic picture of the molecule's conformational landscape, revealing how it flexes, rotates, and interacts in a realistic environment. easychair.org

For this compound, MD simulations could be used to:

Explore the full range of accessible conformations in different solvents.

Investigate the stability of the cis and trans conformers of the aldehyde group in solution.

Analyze the specific interactions, such as hydrogen bonding, between the molecule and solvent molecules (e.g., water, ethanol). easychair.org

These simulations are crucial for understanding how the solvent influences the molecule's structure and properties, which can differ significantly from the gas phase. easychair.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful asset for investigating chemical reaction mechanisms. tandfonline.com For reactions involving this compound, such as aldol (B89426) condensations or oxidations, computational methods can map out the entire reaction pathway. tandfonline.comnih.gov

This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. tandfonline.com This type of analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.

Applications in Organic Synthesis and Medicinal Chemistry Scaffold Development

2,3-Dioxoindoline-6-carbaldehyde as a Versatile Synthetic Building Block

The dual reactivity of this compound, stemming from its isatin (B1672199) and aldehyde functionalities, allows for its participation in a wide array of chemical transformations. This positions the compound as a key intermediate in the construction of more elaborate molecular frameworks.

The isatin moiety of this compound is a well-established precursor for a multitude of heterocyclic structures. The presence of the 6-carbaldehyde group offers an additional site for chemical modification, enabling the synthesis of uniquely substituted heterocycles.

Quinazolines: The synthesis of quinazoline derivatives often involves the condensation of a substituted 2-aminobenzaldehyde or a related precursor with a suitable nitrogen-containing reactant. While direct synthesis from this compound is not extensively documented, the isatin core can be chemically transformed into a 2-aminobenzoyl derivative, which can then undergo cyclization to form a quinazoline ring. The 6-carbaldehyde group would remain as a substituent on the quinazoline scaffold, available for further functionalization. Various methods for quinazoline synthesis have been developed, including metal-catalyzed reactions and multi-component approaches, highlighting the versatility of this synthetic pathway organic-chemistry.orgnih.govnih.govresearchgate.netdnu.dp.ua.

Spiroheterocycles: The C3-carbonyl group of the isatin ring is particularly reactive and serves as a key electrophilic center for the construction of spirocyclic systems. Spirooxindoles, which feature a spiro-fused ring at the C3 position of the oxindole core, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds can be achieved through various methods, including one-pot multicomponent reactions involving isatins, amines, and dipolarophiles jsynthchem.commdpi.commdpi.com. For instance, the reaction of an isatin derivative with an appropriate amine and a 1,3-dicarbonyl compound can lead to the formation of spiro[indole-quinazoline] derivatives jsynthchem.com. The 6-carbaldehyde functionality of this compound would be retained in the final spirocyclic product, offering a handle for further synthetic manipulations.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Quinazolines | Condensation of a 2-aminobenzoyl precursor with a nitrogen-containing reactant. | Can be converted to a 6-formyl-2-aminobenzoyl derivative for subsequent cyclization. |

| Spiroheterocycles (e.g., Spirooxindoles) | Multicomponent reactions involving the C3-carbonyl of the isatin core. | Direct participation in spirocyclization reactions, retaining the 6-carbaldehyde group for further functionalization. |

The isatin scaffold is a recurring motif in a number of natural alkaloids, and synthetic derivatives of isatin serve as crucial intermediates in the total synthesis of these complex molecules. While the direct incorporation of this compound into a specific natural product synthesis is not prominently reported, its potential as a building block is evident. For example, the synthesis of the alkaloid isatindigotindoline C involves a 1,3-dipolar cycloaddition reaction with an isatin derivative nih.govbeilstein-journals.org. The functionalization at the 6-position of the isatin ring, as in this compound, could be exploited to synthesize analogues of known natural products or to construct novel complex molecules with potential biological activity nih.govnih.gov.

Role in Medicinal Chemistry Scaffold Development (Pre-discovery Phase)

In the pre-discovery phase of drug development, this compound and its derivatives can serve as a versatile scaffold for the design and synthesis of new chemical entities with potential therapeutic applications. The isatin core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets nih.gov.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isatin derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic ring significantly impact their pharmacological properties researchgate.netresearchgate.net. The 6-position, in particular, has been identified as a key site for modification to modulate activity researchgate.netresearchgate.net.

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) analyses are computational tools used to predict the biological activity of compounds and to guide the design of new molecules with improved properties nih.govscilit.comresearchgate.netijrrjournal.com. For isatin derivatives, QSAR studies have been employed to develop models that correlate various molecular descriptors with their anticancer and other biological activities nih.govresearchgate.netijrrjournal.com. These models can then be used to predict the activity of novel derivatives of this compound, where modifications are made to the carbaldehyde group or other positions on the scaffold.

| Study Type | Focus | Relevance to this compound |

|---|---|---|

| SAR | Effect of substituent nature and position on biological activity. | The 6-carbaldehyde group provides a key point for derivatization to explore SAR. |

| QSAR | Development of predictive models for biological activity based on molecular descriptors. | Can be used to predict the activity of novel derivatives and guide rational drug design. |

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as an enzyme or a receptor nih.govnih.govnih.gov. This information is crucial for understanding the mechanism of action of a compound and for designing more potent and selective inhibitors.

Numerous molecular docking studies have been performed on isatin derivatives to investigate their interactions with various biological targets, including kinases, proteases, and other enzymes nih.govnih.govnih.gov. These studies have provided valuable insights into the key interactions that govern the binding of isatin-based compounds to their targets. The 6-carbaldehyde group of this compound can be utilized to design ligands that form specific interactions, such as hydrogen bonds, with the active site of a target protein, thereby enhancing binding affinity and selectivity.

Pan-Assay Interference Structures (PAINS) are chemical motifs that are known to interfere with high-throughput screening assays, often leading to false-positive results nih.govresearchgate.netuc.pt. Similarly, Brenk alerts identify chemical fragments that may be associated with toxicity or poor pharmacokinetic properties. The isatin scaffold itself is not typically classified as a PAIN or a Brenk alert. However, certain derivatives of isatin, depending on the nature of the substituents, could potentially trigger these alerts.

Strategies to mitigate these potential liabilities during the design of new derivatives of this compound include:

Careful selection of substituents: Avoiding the introduction of known PAINS or Brenk alert fragments.

Computational filtering: Using in silico tools to screen virtual libraries of derivatives for potential PAINS and Brenk alerts before synthesis.

Experimental validation: Employing orthogonal assays to confirm the biological activity of hit compounds and to rule out assay interference.

By proactively addressing these potential issues, researchers can focus their efforts on developing derivatives of this compound with a higher probability of success in the drug discovery pipeline.

Lead-likeness and Drug-like Property Predictions for Scaffold Optimization

In modern drug discovery, the concepts of "lead-likeness" and "drug-likeness" are crucial for the efficient design of new therapeutic agents. These concepts are guided by a set of physicochemical parameters that predict a compound's potential to be developed into a successful drug. For novel scaffolds like this compound, these predictions are typically performed in silico using various computational models. nih.gov

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bioflux.com.ro Beyond these basic rules, other descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds are also considered to predict oral bioavailability and metabolic stability. gjpb.de

"Lead-likeness" refers to a set of more stringent criteria for compounds at the earlier stages of drug discovery. Lead-like molecules are typically smaller and less lipophilic than drug-like molecules, providing a better starting point for optimization. researchgate.net Computational tools like Molinspiration, Osiris, and SwissADME are commonly used to predict these properties for novel heterocyclic derivatives. gjpb.de For the isatin scaffold, structure-activity relationship (SAR) studies have shown that substitutions on the aromatic ring can significantly influence its drug-like properties. nih.gov

Below is an interactive data table summarizing the key parameters used in the prediction of drug-likeness and lead-likeness, with hypothetical values for this compound based on its structural features and general properties of similar isatin derivatives.

| Property | Drug-Likeness (Lipinski's Rule of Five) | Lead-Likeness | Predicted Value for this compound |

| Molecular Weight (MW) | < 500 | 150 - 350 | ~175 |

| logP | < 5 | -1 to 4 | ~1.5 - 2.0 |

| Hydrogen Bond Donors | ≤ 5 | ≤ 3 | 1 (N-H) |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 3 | 3 (C=O, CHO) |

| Rotatable Bonds | < 10 | < 7 | 1 |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 75 Ų | ~60 - 70 Ų |

Potential in Material Science and Functional Molecule Design

The unique chemical structure of this compound, featuring a conjugated system and reactive functional groups, suggests its potential utility in the field of material science for the design of novel functional molecules.

Incorporation into Polymer Architectures

Furthermore, isatin and its derivatives can be used to create linear polymers through reactions like electrophilic aromatic substitution. uva.es The resulting polymers have shown promise in applications such as gas separation membranes due to their good chemical and thermal stability. researchgate.net The presence of the carbaldehyde group in this compound offers a reactive site for various polymerization reactions, including condensation polymerization with suitable co-monomers. This could lead to the development of novel polyesters, polyamides, or polyimines with the isatin moiety integrated into the polymer backbone or as a pendant group.

Design of Optical or Electronic Materials

Derivatives of isatin have been investigated for their potential in optical and electronic applications. The extended π-conjugation in the isatin system can give rise to interesting photophysical properties. Some isatin derivatives have been studied for their non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. medmedchem.comresearchgate.net

The incorporation of isatin-based units into π-conjugated polymers can be used to tune the electronic properties of the resulting materials. rsc.org For example, bis-isatin-based polymers have been synthesized and their HOMO/LUMO energy levels could be adjusted, leading to materials with p-type or ambipolar charge transport properties suitable for organic field-effect transistors (OFETs). researchgate.net Isatin derivatives have also been explored as red fluorescent materials for organic light-emitting diodes (OLEDs). researchgate.net The aldehyde functionality of this compound could be used to further extend the conjugated system through reactions like Knoevenagel condensation, potentially leading to new organic chromophores with tailored optical and electronic properties. uobasrah.edu.iquokerbala.edu.iq

Supramolecular Assembly and Self-Assembly

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. ethernet.edu.et Hydrogen bonding is a key directional interaction used to control the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgnih.gov The isatin scaffold contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two carbonyl groups), making it an excellent candidate for forming hydrogen-bonded supramolecular structures. cjps.org

The aldehyde group in this compound can also participate in hydrogen bonding as an acceptor. These multiple hydrogen bonding sites can lead to the formation of various self-assembled structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of molecules in the solid state will be influenced by the interplay of these hydrogen bonds and other intermolecular forces like π-π stacking. The ability to form predictable supramolecular structures is of great interest for applications in crystal engineering, functional materials, and biomaterials. tue.nl

Spectroscopic Characterization Techniques and Interpretation Advanced Analytical Aspects

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 2,3-Dioxoindoline-6-carbaldehyde and its derivatives. ruc.dk Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and confirmation of reaction outcomes.

In the ¹H NMR spectrum of isatin (B1672199) derivatives, the protons on the aromatic ring typically appear in the range of δ 6.45-8.58 ppm. scispace.com The N-H proton of the indole (B1671886) ring is characteristically found further downfield, often as a broad singlet around δ 11.0-11.7 ppm, due to hydrogen bonding and its acidic nature. scispace.com For this compound specifically, the aldehydic proton introduces a highly deshielded singlet, typically appearing around δ 9.9-10.1 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the isatin core are highly deshielded, with the C2-ketone and C3-amide carbons resonating at distinct chemical shifts. Aromatic carbons in isatin derivatives are generally observed between δ 111.60 and 164.30 ppm. scispace.com The carbon of the aldehyde group (CHO) in the 6-position would be expected in the highly deshielded region of the spectrum, often around 185-200 ppm.

For more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. rsc.org These techniques help to establish connectivity between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This allows for the complete and unambiguous assignment of all proton and carbon signals, which is crucial when the isatin core is heavily substituted or when complex side chains are introduced.

Table 1: Representative NMR Data for Isatin Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic-H | 6.45-8.58 scispace.com |

| ¹H | N-H | 11.02-11.73 scispace.com |

| ¹H | Aldehyde-H | ~9.9-10.1 rsc.org |

| ¹³C | Aromatic-C | 111.60-164.30 scispace.com |

| ¹³C | Aldehyde-C | ~185-200 |

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substitutions on the molecule. washington.edu

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. ruc.dk High-resolution mass spectrometry (HRMS) can provide the mass of a molecule with very high accuracy (typically < 5 ppm), which allows for the confident determination of its elemental formula. kaust.edu.sa

For this compound (C₉H₅NO₃), the exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its identity. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the mass of the intact molecule. docbrown.info

The fragmentation of isatin derivatives under electron impact (EI) or electrospray ionization (ESI) can provide valuable structural information. researchgate.net Common fragmentation pathways for aromatic aldehydes often involve the loss of the formyl radical (·CHO, 29 Da) or carbon monoxide (CO, 28 Da). docbrown.info For the isatin core, fragmentation can be complex, but characteristic losses can help to identify the compound and its derivatives. Analysis of the fragmentation patterns of novel derivatives can help to confirm the location and nature of substituents. For instance, the fragmentation of a Schiff base derivative formed at the aldehyde group would show characteristic fragments corresponding to both the isatin and the amine portions of the molecule. nih.gov

Table 2: Common Fragments in the Mass Spectrum of Aromatic Aldehydes

| Fragment Ion | Mass Loss (Da) | Description |

| [M-H]⁺ | 1 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 29 | Loss of the formyl group |

| [M-CO]⁺ | 28 | Loss of carbon monoxide |

Note: The relative intensities of these fragments can vary depending on the ionization method and the stability of the resulting ions. docbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis (Experimental vs. Theoretical Comparison)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edlib.net The frequencies of these vibrations are characteristic of the functional groups present, making these techniques excellent for qualitative analysis and for monitoring chemical reactions.

For this compound, the IR spectrum would be expected to show strong absorption bands for the various carbonyl groups. The C=O stretching vibrations of the ketone and amide groups in the isatin ring typically appear in the region of 1700-1750 cm⁻¹. scispace.com The aldehyde C=O stretch would also be expected in this region, often slightly higher in frequency than the ketone and amide stretches. The N-H stretching vibration of the indole ring gives rise to a band around 3100-3300 cm⁻¹. scispace.com The aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations would be prominent in the Raman spectrum.

A powerful approach for a deeper understanding of the vibrational spectrum is to compare the experimentally observed frequencies with those calculated using theoretical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net This comparison can help to confirm the assignment of vibrational modes, identify subtle structural features, and understand the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100-3300 scispace.com |

| C-H (aromatic) | Stretch | ~3000-3100 |

| C-H (aldehyde) | Stretch | ~2720, ~2820 |

| C=O (ketone, amide, aldehyde) | Stretch | 1700-1750 scispace.com |

| C=C (aromatic) | Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles. eurjchem.com

For derivatives of this compound, X-ray crystallography can provide invaluable information about their conformation and stereochemistry. researchgate.net For example, in a Schiff base derivative, it can confirm the E/Z configuration of the imine double bond. nih.gov Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that hold the crystal together. eurjchem.com This information is crucial for understanding the physical properties of the material and for designing new crystalline materials with desired properties.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. ijrrjournal.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-visible spectrum of isatin and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. ijrrjournal.com The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the aromatic ring and the carbonyl groups. researchgate.net The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. researchgate.net

The introduction of the carbaldehyde group at the 6-position extends the conjugation of the system, which is expected to cause a bathochromic (red) shift in the λmax of the π → π* transition compared to unsubstituted isatin. ijrrjournal.com Further derivatization, for example, by forming a Schiff base at the aldehyde, will further modify the conjugated system and lead to changes in the UV-visible spectrum. By analyzing these changes, one can gain insights into the electronic structure of the molecule and how it is affected by different substituents. In some cases, the color of the compound is directly related to its UV-visible absorption spectrum.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,3-dioxoindoline derivatives has traditionally relied on methods like the Sandmeyer and Stolle processes. ijrrjournal.comresearchgate.net However, the future of synthesizing 2,3-Dioxoindoline-6-carbaldehyde is geared towards the development of novel and more sustainable routes. These emerging strategies aim to improve efficiency, reduce environmental impact, and allow for greater molecular diversity.

Key areas of focus include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a paramount goal. This includes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the industrial production of this compound and its derivatives.

Catalytic Methods: The exploration of novel catalysts, including biocatalysts and nanocatalysts, is expected to provide more selective and efficient synthetic pathways.

| Synthetic Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and enhanced reaction rates. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, and potential for automation. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Nanocatalysis | High surface area to volume ratio leading to increased catalytic activity and potential for catalyst recycling. |

Exploration of Unconventional Reactivity Patterns

The rich chemical landscape of this compound is largely dictated by the reactivity of its ketone, lactam, and aldehyde functionalities. ijrrjournal.com Future research will likely venture into uncovering and harnessing unconventional reactivity patterns of this molecule. This could involve:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by the unique functionalities of the molecule. This approach enhances synthetic efficiency by minimizing purification steps and resource consumption.

Photoredox Catalysis: Utilizing light to initiate novel chemical transformations, enabling the formation of complex molecular architectures that are not accessible through traditional thermal methods.

C-H Activation: Directly functionalizing the carbon-hydrogen bonds of the indole (B1671886) ring to introduce new substituents and build molecular complexity in a more atom-economical fashion.

Advanced Applications in Targeted Synthesis and Molecular Probes

The inherent biological activity of the isatin (B1672199) scaffold positions this compound as a valuable starting point for the targeted synthesis of new therapeutic agents. researchgate.net Furthermore, its chemical properties make it an ideal candidate for the development of sophisticated molecular probes.

Future applications in this domain may include:

Design of Covalent Inhibitors: The reactive aldehyde group can be exploited to form covalent bonds with specific biological targets, leading to highly potent and selective drugs.

Fluorescent Probes: Modification of the this compound scaffold with fluorophores could yield novel probes for imaging and sensing specific biomolecules or cellular processes.

Hybrid Molecules: Combining the this compound core with other pharmacologically active moieties can lead to the creation of hybrid drugs with dual or synergistic modes of action. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the way chemical research is conducted. For this compound, this integration can significantly accelerate the discovery and development of new derivatives with desired properties.

Key trends in this area are:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the reactivity, solubility, and biological activity of novel this compound derivatives, thus guiding synthetic efforts towards the most promising candidates.

Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to complex target molecules derived from this compound.

De Novo Drug Design: Generative AI models can propose entirely new molecular structures based on the this compound scaffold that are optimized for specific biological targets. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Faster identification of derivatives with high therapeutic potential. |

| Retrosynthesis Planning | More efficient and cost-effective synthesis of complex target molecules. |

| De Novo Drug Design | Discovery of novel drug candidates with improved efficacy and safety profiles. |

Expanding the Scope of Bio-inspired and Chemo-informatics Driven Design

Nature often serves as the ultimate inspiration for the design of new molecules. Bio-inspired synthesis and chemo-informatics are powerful tools that can guide the development of novel this compound derivatives with enhanced biological activity.

Future research in this direction will likely involve:

Natural Product Analogs: Synthesizing analogs of naturally occurring bioactive molecules that incorporate the this compound scaffold to improve their drug-like properties.

Scaffold Hopping: Using chemo-informatics to identify new molecular scaffolds that can mimic the biological activity of known drugs, with this compound serving as a key building block.

Pharmacophore Modeling: Employing computational models to understand the key structural features required for biological activity and using this information to design more potent and selective derivatives of this compound. researchgate.net

Q & A

Q. What are the common synthetic routes for 2,3-Dioxoindoline-6-carbaldehyde, and how can intermediates be optimized for yield?

The synthesis of this compound typically involves multi-step reactions starting from indole precursors. For example, iodinated or halogenated indole derivatives (e.g., 6-Iodo-1H-indole-3-carbaldehyde) are often used as intermediates, enabling regioselective functionalization via Suzuki coupling or nucleophilic substitution . Optimization of yield requires careful control of reaction conditions (e.g., temperature, catalyst loading) and purification methods such as column chromatography or recrystallization. Analytical techniques like HPLC or LC-MS should validate intermediate purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR resolves the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl groups (δ ~170–190 ppm).

- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are critical for determining crystal packing and confirming the planar geometry of the dioxoindoline core .

- IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=O of the aldehyde (~2820 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

Discrepancies in reactivity (e.g., unexpected byproducts or regioselectivity) may arise from electronic or steric effects. Researchers should:

- Compare computational models (e.g., DFT calculations) with experimental results to identify electronic influences on reaction pathways.

- Use isotopic labeling or kinetic studies to trace mechanistic deviations .

- Cross-validate data with structurally similar compounds (e.g., indole-3-carboxaldehyde derivatives) to isolate variables .

Q. How can this compound be applied in medicinal chemistry, and what are the challenges in bioactivity assays?

This compound serves as a scaffold for designing kinase inhibitors or antimicrobial agents due to its electrophilic aldehyde and hydrogen-bonding motifs. Challenges include:

- Selectivity : The aldehyde group may react non-specifically with cellular nucleophiles (e.g., thiols).

- Stability : Protect the aldehyde as an acetal during synthesis to prevent degradation.

- Assay design : Use orthogonal assays (e.g., fluorescence-based binding and cell viability tests) to distinguish true bioactivity from artifacts .

Q. What advanced crystallographic methods address polymorphism in this compound derivatives?

Polymorphism can alter solubility and bioavailability. To mitigate:

- Perform high-throughput crystallization screens with varied solvents and temperatures.

- Use SHELXD for phase determination in twinned crystals and SHELXE for density modification in low-resolution datasets .

- Compare experimental powder XRD patterns with computational predictions (e.g., Mercury CSD) .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to study the tautomeric equilibria of this compound?

Tautomerism between keto-enol forms can be probed via:

Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across derivatives?

- Multivariate analysis : Principal Component Analysis (PCA) or clustering identifies outliers linked to structural features.

- Dose-response modeling : Fit IC₅₀ curves using nonlinear regression (e.g., GraphPad Prism) to account for assay variability.

- Meta-analysis : Compare results across published studies to identify trends masked by experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.